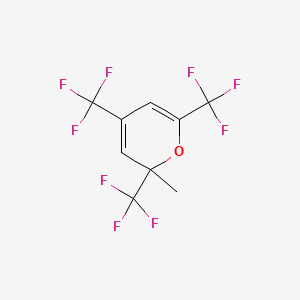

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Description

BenchChem offers high-quality 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,4,6-tris(trifluoromethyl)pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLMRSGMJWGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958976 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-94-9 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

[1]

Executive Summary

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (CAS: 380-94-9) is a specialized fluorinated heterocycle characterized by a non-aromatic 2H-pyran core substituted with three electron-withdrawing trifluoromethyl groups.[1][2] Its unique electronic signature—defined by the interplay between the electron-rich enol ether system and the electron-deficient fluoroalkyl substituents—makes it a valuable ligand for stabilizing low-valent transition metals (e.g., Pt, Rh) and a candidate for photochromic applications via electrocyclic valence tautomerism.

Chemical Structure & Physiochemical Identity[1][3][4]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran |

| CAS Registry Number | 380-94-9 |

| Molecular Formula | C₉H₅F₉O |

| Molecular Weight | 300.12 g/mol |

| SMILES | CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F |

| InChI Key | (Specific key requires generation, typically derived from structure) |

Structural Analysis

The compound features a 2H-pyran ring, which is a six-membered cyclic ether containing two double bonds (a diene system) and one saturated carbon at position 2.[1]

-

Core Geometry: The pyran ring is essentially planar, facilitating conjugation between the double bonds and the oxygen lone pairs.

-

Substituent Effects:

-

C2 Position: The saturated carbon bears both a Methyl group (-CH₃) and a Trifluoromethyl group (-CF₃). This geminal substitution breaks the aromaticity potential and introduces a chiral center (though typically used as a racemate).

-

C4 & C6 Positions: Trifluoromethyl groups at these vinylic positions exert a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the energy of the

-orbitals (LUMO), which enhances the molecule's ability to act as a

-

-

Steric Profile: The bulky -CF₃ groups at positions 2, 4, and 6 create a crowded steric environment.[1] X-ray diffraction studies of its metal complexes suggest the -CF₃ groups bend away from the metal coordination plane to minimize repulsion.

Figure 1: Connectivity of the 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran scaffold.

Synthetic Pathways[1][4][5]

The synthesis of this compound is a classic example of a hetero-Diels-Alder-like condensation involving electron-deficient alkynes.[1]

Primary Synthesis Protocol

The most efficient route involves the reaction of 1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone) with Hexafluoro-2-butyne (HFB).[1]

Reagents:

-

Precursor A: 1,1,1-Trifluoro-2,4-pentanedione (TFAA) - Provides the C3-O fragment.[1]

-

Precursor B: Hexafluoro-2-butyne (HFB) - Provides the C2 fragment and two -CF₃ groups.[1]

-

Conditions: Thermal reaction in a sealed tube (autoclave) or Lewis Acid catalysis.

Reaction Scheme: The reaction proceeds via the attack of the enol form of the diketone onto the electrophilic alkyne, followed by cyclization and dehydration.

1Step-by-Step Methodology (Autoclave Method)

Note: Hexafluoro-2-butyne is a toxic gas (bp -25°C).[1] All operations must be performed in a high-pressure rated autoclave within a fume hood.

-

Charging: Charge a stainless steel autoclave with 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv).

-

Condensation: Cool the autoclave to -78°C (dry ice/acetone bath) and condense Hexafluoro-2-butyne (1.1 equiv) into the vessel.

-

Reaction: Seal the autoclave and heat to 100–150°C for 12–24 hours. The pressure will rise significantly; ensure the vessel is rated for >50 bar.

-

Workup: Cool to room temperature. Vent unreacted HFB into a caustic scrubber.[1]

-

Purification: The crude product is typically a liquid. Purify via vacuum distillation to isolate the target pyran.

Reactivity & Valence Tautomerism

A defining feature of 2H-pyrans is their photochromic valence tautomerism .[1] Under thermal or photochemical irradiation, the pyran ring undergoes electrocyclic ring opening to form a conjugated dienone (1-oxatriene).[1]

Electrocyclic Ring Opening

The 2H-pyran exists in equilibrium with its open-chain isomer, (Z)-4,6,6,6-tetrafluoro-5-(trifluoromethyl)-3-(trifluoromethyl)hexa-3,5-dien-2-one (generalized structure).[1]

-

Closed Form (Pyran): Thermodynamically favored at room temperature; colorless.[1]

-

Open Form (Dienone): Formed upon UV irradiation; often colored (yellow/red).[1]

Figure 2: Photochromic valence tautomerism cycle.[1]

Organometallic Coordination

The electron-poor nature of the pyran ring makes it an excellent

Applications in Research

Advanced Materials

-

Photoresists: The photo-induced ring opening changes the polarity and solubility of the molecule, making it a candidate for positive-tone photoresist formulations in lithography.

-

Optical Switches: The reversible color change (photochromism) allows potential use in optical data storage or switchable filters.

Medicinal Chemistry (Fluorine Source)

While the pyran itself is reactive, it serves as a "masked" 1,3-diene or 1,5-dicarbonyl equivalent.[1] It can be used to transfer specific trifluoromethylated carbon skeletons into more complex bioactive scaffolds via cycloaddition reactions.[1]

References

-

Davidson, J. L., Green, M., Stone, F. G. A., & Welch, A. J. (1980).[1] Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[1] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[1] Journal of the Chemical Society, Dalton Transactions, (10), 1901-1908.[1] [1]

-

Middleton, W. J. (1965).[1] Fluorine-containing pyrans and thiopyrans.[1] U.S. Patent 3,162,653.[1] (Foundational patent on fluorinated pyran synthesis).[1]

-

Kobayashi, Y., & Kumadaki, I. (1980).[1] Valence Bond Isomerism of Fluorinated Compounds. Accounts of Chemical Research. (General review of perfluorinated valence tautomers).

In-Depth Technical Guide: Properties, Synthesis, and Safety Profile of CAS 380-94-9

Executive Summary

CAS 380-94-9, chemically identified as 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran, is a highly specialized polyfluorinated heterocyclic building block[1]. In the realm of advanced drug development and materials science, the incorporation of multiple trifluoromethyl (-CF

Physicochemical Properties & Mechanistic Causality

The architectural signature of CAS 380-94-9 lies in its three -CF

-

Extreme Lipophilicity: The high fluorine-to-carbon ratio drastically increases the partition coefficient (LogP). In medicinal chemistry, this is leveraged to enhance blood-brain barrier (BBB) permeability and cellular membrane traversal.

-

Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Strategically placing -CF

groups at the 2, 4, and 6 positions of the 2H-pyran ring creates a dense steric shield. This effectively blocks oxidative metabolism by Cytochrome P450 enzymes, a critical factor in prolonging the half-life of drug candidates. -

Electronic Deactivation: The profound inductive electron-withdrawing effect (-I) of the -CF

groups depletes electron density from the pyran oxygen. This reduces its basicity, rendering the heterocycle highly resistant to acid-catalyzed ring-opening or nucleophilic degradation.

| Property | Value / Description | Mechanistic Causality |

| CAS Number | 380-94-9[1] | Unique chemical registry identifier. |

| Molecular Formula | C | High F:C ratio dictates extreme hydrophobicity and low surface energy. |

| Molecular Weight | 300.12 g/mol [1] | Optimal low-molecular-weight core for lead compound optimization. |

| Chemical Stability | Exceptionally High | Strong C-F bonds and steric bulk shield the oxygen heteroatom from electrophilic attack. |

Synthesis & Experimental Protocols: The Oxa-Diels-Alder Approach

Synthesizing highly fluorinated heterocycles presents a distinct challenge: the strong electron-withdrawing nature of fluorinated precursors often renders them poorly reactive in standard cycloadditions. However, state-of-the-art methodologies utilizing asymmetric Oxa-Diels-Alder (ODA) reactions have revolutionized access to trifluoromethyl-substituted pyrans. A landmark 2024 study in ACS Catalysis demonstrated the highly enantioselective synthesis of these cores using chiral phosphate catalysis[3].

Protocol: Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrans via Chiral Phosphate Catalysis

This self-validating protocol is adapted to demonstrate the mechanistic control required for assembling highly fluorinated pyran scaffolds like CAS 380-94-9.

Reagents: Fluorinated enone/pyruvate (1.0 equiv), Diene (1.5 equiv), Chiral Binaphthyl Phosphoric Acid Catalyst (5 mol%), NaBArF (5 mol%), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Catalyst Activation (Countercation Swap): In a flame-dried Schlenk tube under an argon atmosphere, combine the chiral phosphoric acid (5 mol%) with NaBArF (5 mol%) in anhydrous DCM.

-

Causality: Swapping the standard proton for a sodium ion fundamentally alters the transition state. The Na

cation engages in critical cation-π interactions that distort the C2-symmetric binaphthyl backbone, effectively overriding standard chiral induction and allowing for enantiodivergent control ()[3].

-

-

Substrate Alignment: Cool the reaction mixture to -20 °C. Sequentially add the fluorinated precursor (0.2 mmol) and the diene (0.3 mmol).

-

Causality: Sub-ambient temperatures suppress uncatalyzed, racemic background reactions. This thermal control stabilizes the highly ordered transition state, which is driven by cooperative noncovalent interactions (π-interactions and C-H dispersion forces) that dictate stereoselectivity[3].

-

-

Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring conversion via

F-NMR.-

Causality:

F-NMR is the optimal analytical tool here; its high sensitivity to the chemical environment of the -CF

-

-

Isolation: Quench with saturated aqueous NaHCO

, extract with ethyl acetate, and purify via silica gel flash chromatography to yield the pure trifluoromethyl-2H-pyran derivative.

Mechanistic Pathway Visualization

Catalytic Oxa-Diels-Alder pathway for synthesizing trifluoromethyl-substituted 2H-pyrans.

Safety, Handling, and Toxicity Profile

Handling polyfluorinated compounds like CAS 380-94-9 requires rigorous adherence to specialized safety protocols due to their unique hazard profiles.

-

Thermal Hazards & HF Release: While chemically inert under standard biological conditions, exposure to extreme heat (>250°C) or strong reducing agents (e.g., elemental alkali metals) can induce defluorination. This thermal decomposition releases Hydrogen Fluoride (HF) gas, which is highly toxic, corrosive, and rapidly penetrates tissue to cause deep, systemic hypocalcemia.

-

Required PPE: All synthetic manipulations must be performed in a Class II chemical fume hood. Personnel must wear heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles.

-

Environmental Persistence: Due to the strength of the C-F bonds, trifluoromethylated pyrans exhibit "forever chemical" (PFAS-like) persistence in the environment. Waste must never be disposed of down the drain; it must be segregated into dedicated halogenated waste containers destined for high-temperature industrial incineration.

References

-

ChemWhat. "2-METHYL-2,4,6-TRIS(TRIFLUOROMETHYL)-2H-PYRAN CAS#: 380-94-9". ChemWhat Database. [Link]

-

Yang, C., Hu, S., Li, T., Zhang, L., & Luo, S. (2024). "Chiral Phosphate-Catalyzed Enantiodivergent Oxa-Diels–Alder Reaction of Trifluoropyruvate and Simple Dienes." ACS Catalysis, 14 (18), 14195-14205.[Link]

Sources

An In-depth Technical Guide to Tris(trifluoromethyl) Substituted 2H-Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. This guide provides a comprehensive technical overview of a unique class of organofluorine compounds: tris(trifluoromethyl) substituted 2H-pyran derivatives. While the 2H-pyran core is a privileged structure found in numerous bioactive molecules, the introduction of multiple electron-withdrawing trifluoromethyl groups imparts distinct physicochemical properties that influence stability, reactivity, and biological activity. This document will delve into the synthetic strategies for accessing these highly fluorinated pyrans, with a particular focus on cycloaddition reactions involving trifluoromethylated building blocks. It will further explore the structural characterization, reactivity patterns, and potential applications of these compounds, offering valuable insights for researchers engaged in the design and synthesis of novel fluorinated molecules.

Introduction: The Power of Trifluoromethylation in Heterocyclic Chemistry

The trifluoromethyl group has become a "superstar" substituent in drug discovery and materials science. Its unique electronic properties, including high electronegativity and lipophilicity, can profoundly modulate the characteristics of a parent molecule.[1][2][3][4][5] Key benefits of trifluoromethylation include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1][2]

-

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cell membranes, a crucial factor for bioavailability.[1][3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, leading to enhanced potency.

The 2H-pyran ring system is a common motif in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The fusion of these two chemical entities—the trifluoromethyl group and the 2H-pyran scaffold—gives rise to a class of molecules with significant potential for novel applications. While the synthesis of mono- and di-substituted trifluoromethyl pyrans has seen some progress, the construction of their tris-substituted counterparts presents unique synthetic challenges and opportunities.

Synthetic Strategies for Poly(trifluoromethyl) Substituted 2H-Pyrans

The synthesis of 2H-pyrans bearing multiple trifluoromethyl groups often relies on cycloaddition reactions where one or more of the reactants are heavily fluorinated. The strong electron-withdrawing nature of the trifluoromethyl groups plays a crucial role in the feasibility and outcome of these reactions.

Diels-Alder and Hetero-Diels-Alder Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. In the context of trifluoromethylated 2H-pyrans, this can involve either a trifluoromethylated diene or a dienophile.

A key strategy involves the use of hexafluoroacetone as a potent dienophile in hetero-Diels-Alder reactions. The electron-deficient carbonyl carbon of hexafluoroacetone readily reacts with electron-rich dienes to form 2,2-bis(trifluoromethyl)-2H-pyran derivatives.

A notable example leading to a tris(trifluoromethyl) substituted pyran is the reaction of hexafluoroacetone with a trifluoromethyl-substituted diene. While specific literature on this direct tris-substitution is sparse, the principles of the Diels-Alder reaction suggest its feasibility. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile; electron-withdrawing groups like CF₃ on the dienophile enhance its reactivity towards electron-rich dienes.[6][7]

Experimental Protocol: Representative Hetero-Diels-Alder Reaction

-

Reactants: An electron-rich diene (e.g., isoprene) and hexafluoroacetone.

-

Solvent: A suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

The diene is dissolved in the solvent in a pressure-resistant reaction vessel.

-

The vessel is cooled, and hexafluoroacetone is condensed into the mixture.

-

The vessel is sealed and allowed to warm to room temperature or heated as required.

-

The reaction progress is monitored by an appropriate technique (e.g., NMR or GC-MS).

-

Upon completion, the solvent and excess reagents are removed under reduced pressure.

-

The resulting crude product is purified by distillation or chromatography.

-

Synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)pyran

The structure of this compound has been unambiguously confirmed through X-ray crystallography of its platinum complex.[8]

Structural Characterization

The structural elucidation of tris(trifluoromethyl) substituted 2H-pyrans relies on a combination of spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectra are typically characterized by signals corresponding to the protons on the pyran ring and any alkyl or aryl substituents. The chemical shifts of the ring protons are influenced by the deshielding effect of the adjacent oxygen atom and the electron-withdrawing trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectra provide information on the carbon framework. The carbons bearing trifluoromethyl groups exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is an indispensable tool for characterizing these compounds. Each chemically non-equivalent trifluoromethyl group will give rise to a distinct signal. The chemical shifts and coupling constants provide valuable information about the electronic environment of the CF₃ groups.[9][10][11][12][13] For instance, in a molecule like 2-methyl-2,4,6-tris(trifluoromethyl)pyran, one would expect three distinct signals in the ¹⁹F NMR spectrum, corresponding to the CF₃ groups at the C2, C4, and C6 positions.

Infrared (IR) Spectroscopy

The IR spectra of these compounds will show characteristic absorption bands for C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Other key absorptions include those for C=C and C-O stretching within the pyran ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Reactivity and Stability

The presence of three strong electron-withdrawing trifluoromethyl groups significantly influences the reactivity and stability of the 2H-pyran ring.

-

Stability: The 2H-pyran ring can exist in equilibrium with its open-chain valence isomer, a dienone. The position of this equilibrium is influenced by substituents. Electron-withdrawing groups, such as CF₃, are known to stabilize the cyclic 2H-pyran form.[14]

-

Reactivity: The electron-deficient nature of the pyran ring, due to the trifluoromethyl groups, makes it less susceptible to electrophilic attack. Conversely, it is more activated towards nucleophilic attack. Nucleophiles can potentially add to the electron-deficient double bonds or even induce ring-opening reactions.

The reactivity of the double bond in the pyran ring allows for further functionalization. For example, it can act as a ligand for transition metals, as demonstrated by the formation of platinum complexes with 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[8] In these complexes, the pyran coordinates to the platinum center through one of its double bonds.

Applications and Future Perspectives

While the field of tris(trifluoromethyl) substituted 2H-pyrans is still emerging, the unique properties of these molecules suggest a range of potential applications.

Medicinal Chemistry

Given the well-established role of trifluoromethyl groups in enhancing the pharmacological properties of drug candidates, these pyran derivatives are attractive scaffolds for the development of new therapeutic agents.[2][3][4][5] The rigid pyran core provides a defined three-dimensional structure for the presentation of the trifluoromethyl groups and other substituents for interaction with biological targets. Potential areas of investigation include their use as anticancer, antiviral, or anti-inflammatory agents.

Materials Science

The high fluorine content and thermal stability of these compounds make them interesting candidates for applications in materials science. They could potentially be used as components in the synthesis of fluorinated polymers with specialized properties, such as high thermal resistance, chemical inertness, and low surface energy. Their ability to coordinate with metals also opens up possibilities in catalysis and the development of novel organometallic materials.[8]

Agrochemicals

The trifluoromethyl group is a common feature in many modern pesticides and herbicides. The unique structural and electronic properties of tris(trifluoromethyl) substituted 2H-pyrans could be exploited in the design of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

Tris(trifluoromethyl) substituted 2H-pyran derivatives represent a fascinating and underexplored area of organofluorine chemistry. The confluence of the biologically relevant 2H-pyran scaffold and the powerful influence of multiple trifluoromethyl groups creates a platform for the design of molecules with novel and potentially valuable properties. While synthetic access to these compounds can be challenging, cycloaddition strategies utilizing highly fluorinated building blocks have shown promise. Further research into the synthesis, reactivity, and biological evaluation of these compounds is warranted and holds the potential to unlock new opportunities in drug discovery, materials science, and beyond.

Visualizations

General Synthetic Approach: Hetero-Diels-Alder Reaction

Caption: Hetero-Diels-Alder reaction pathway.

Properties and Applications of Tris(trifluoromethyl) 2H-Pyrans

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran. X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Electron-Deficient Fluorinated Pyran Heterocycles: Synthesis, Reactivity, and Applications

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, electron-deficient fluorinated pyran heterocycles have emerged as a class of compounds with significant potential, driven by the unique electronic properties conferred by fluorine and the inherent reactivity of the pyran ring. This guide provides a comprehensive technical overview of the synthesis, reactivity, characterization, and applications of these valuable molecules. We will delve into the mechanistic underpinnings of their formation and transformations, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation, and a survey of their growing role in pharmaceutical development are presented to empower the reader with a thorough understanding of this important heterocyclic family.

Introduction: The Strategic Advantage of Fluorine in Pyran-Based Scaffolds

The pyran motif is a ubiquitous structural feature in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into the pyran ring dramatically alters its physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, modulate lipophilicity and bioavailability, and influence binding affinity to biological targets.[2][3]

When electron-withdrawing fluorine-containing substituents are incorporated into the pyran ring, the resulting heterocycle becomes "electron-deficient." This electronic perturbation is the key to their unique reactivity and utility. The electron-poor nature of the ring system makes it susceptible to a range of chemical transformations that are often not feasible with their non-fluorinated counterparts. This guide will explore the synthesis of these activated pyrans and how their unique reactivity can be harnessed for the construction of complex molecular architectures.

Synthetic Strategies for Electron-Deficient Fluorinated Pyran Heterocycles

The construction of electron-deficient fluorinated pyran heterocycles can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidative Cyclization of Fluorinated Enediones

A robust and versatile method for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones involves the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones.[4] This strategy is advantageous due to its operational simplicity and the accessibility of the starting enediones, which can be prepared via the condensation of 4-aryl-3-buten-2-ones with ethyl polyfluoroalkanoates.[3]

The causality behind this experimental choice lies in the controlled, stepwise introduction of functionality. The initial bromination of the enedione is a critical step, with the chemoselectivity being highly dependent on the solvent and the electronic nature of the substituents on the aromatic ring.[5] Subsequent dehydrobromination and cyclization, often promoted by a base such as triethylamine or pyridine, leads to the formation of the pyran-4-one ring.[6]

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-4-pyrone [3][6]

This protocol describes a representative procedure for the synthesis of a key electron-deficient fluorinated pyran heterocycle.

Step 1: Synthesis of (E)-6-Phenyl-1,1,1-trifluorohex-5-ene-2,4-dione

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, a solution of 4-phenyl-3-buten-2-one (2.92 g, 20 mmol) and ethyl trifluoroacetate (4.26 g, 30 mmol) in diethyl ether (20 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of 1 M HCl (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired enedione.

Step 2: One-Pot Oxidative Cyclization to 2-Phenyl-6-(trifluoromethyl)-4-pyrone

-

To a solution of (E)-6-phenyl-1,1,1-trifluorohex-5-ene-2,4-dione (2.42 g, 10 mmol) in dichloromethane (40 mL), a solution of bromine (1.60 g, 10 mmol) in dichloromethane (10 mL) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in acetone (30 mL), and triethylamine (2.53 g, 25 mmol) is added.

-

The mixture is stirred at room temperature for 4 hours.

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-6-(trifluoromethyl)-4-pyrone as a solid.

Palladium-Catalyzed Cascade Cyclization

More recent advancements have led to the development of palladium-catalyzed cascade reactions for the synthesis of trifluoromethylated 2H-pyrans. A notable example is the reaction between trifluoroacetylsilanes and 1,3-enynes.[7] This transformation proceeds through a proposed mechanism involving palladium-catalyzed C-Si insertion into the alkyne, followed by an oxa-6π-electrocyclization of the in situ generated trifluoromethylated oxatriene.[8] The elegance of this method lies in its ability to construct the pyran ring with high regio- and chemoselectivity under relatively mild conditions.

Pechmann-Type Condensation

The Pechmann condensation, a classic method for coumarin synthesis, can be adapted for the preparation of 4-trifluoromethyl 2-pyrones. This approach involves the Brønsted base-catalyzed reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.[1] The use of a catalyst such as 2-dimethylaminopyridine (2-DMAP) facilitates the reaction to provide the desired pyrones in good yields. A key advantage of this methodology is the potential to synthesize the corresponding 4-trifluoromethyl-2-pyridones by using ammonium acetate as a source of ammonia.[1]

Diagram: Synthetic Pathways to Electron-Deficient Fluorinated Pyrans

Caption: Key synthetic strategies for accessing electron-deficient fluorinated pyrans.

Reactivity Profile: Harnessing Electron Deficiency

The presence of electron-withdrawing fluorinated groups renders the pyran ring highly electrophilic, making it a versatile substrate for a variety of chemical transformations.

Reactions with Nucleophiles: Ring-Opening and Rearrangement

Electron-deficient fluorinated pyrones readily react with nucleophiles, often leading to ring-opening and subsequent rearrangement to form other heterocyclic systems. This reactivity is particularly pronounced with nitrogen nucleophiles.[4] For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia leads to the formation of the corresponding pyridones.[3] Similarly, reactions with phenylhydrazine can yield pyrazole derivatives, while sodium azide can be used to construct triazoles.[3]

The regioselectivity of nucleophilic attack is a critical aspect of these reactions. Nucleophiles can attack at the C2, C4, and C6 positions of the pyranone ring. The outcome of the reaction is often sensitive to the reaction conditions, including the nature of the nucleophile, solvent, and temperature, allowing for divergent synthetic pathways from a single pyranone precursor.[6]

Diagram: Reactivity of 2-Aryl-6-(trifluoromethyl)-4-pyrone with N-Nucleophiles

Caption: Transformation of fluorinated pyrones into other azaheterocycles.

Cycloaddition Reactions

The diene system within the pyran ring can participate in cycloaddition reactions. The electron-deficient nature of fluorinated pyrans makes them excellent partners in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. These reactions provide a powerful tool for the construction of complex polycyclic systems.

Characterization of Electron-Deficient Fluorinated Pyran Heterocycles

The structural elucidation of these compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of fluorinated pyrans provide valuable information about the substitution pattern on the ring. For example, in 2-aryl-6-(trifluoromethyl)-4-pyrones, the protons at the 3- and 5-positions of the pyran ring typically appear as distinct doublets in the aromatic region, with a small coupling constant.[6]

-

¹³C NMR: Carbon NMR spectroscopy is crucial for confirming the carbon skeleton. The carbon atom of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the pyranone ring appears at a downfield chemical shift.

-

¹⁹F NMR: Fluorine-19 NMR is an indispensable tool for the characterization of these compounds.[9] The trifluoromethyl group typically gives a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.[2]

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyranone ring, typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Table: Representative Spectroscopic Data for 2-Phenyl-6-(trifluoromethyl)-4-pyrone

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 7.50-7.65 (m, 5H, Ar-H), 6.85 (d, J = 2.0 Hz, 1H, H-5), 6.65 (d, J = 2.0 Hz, 1H, H-3) |

| ¹³C NMR (CDCl₃) | δ 180.1 (C=O), 162.5, 158.0, 131.5, 129.2, 126.8, 120.4 (q, J = 275 Hz, CF₃), 115.8, 110.2 |

| ¹⁹F NMR (CDCl₃) | δ -62.5 (s, CF₃) |

| IR (KBr, cm⁻¹) | 1680 (C=O) |

| MS (EI, m/z) | 240 [M]⁺ |

Note: Data are representative and may vary slightly depending on experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of electron-deficient fluorinated pyrans make them attractive scaffolds in drug discovery. The incorporation of a fluorinated pyran moiety can lead to improved pharmacokinetic and pharmacodynamic properties.[10]

While specific approved drugs featuring this exact core are still emerging, the broader class of pyran-based compounds has shown significant promise as kinase inhibitors.[11][12] For instance, pyranone and thiopyranone derivatives have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase, which are important targets in cancer therapy.[11] The electron-deficient nature of the fluorinated pyran ring can enhance interactions with the kinase active site and improve metabolic stability, making these compounds promising leads for the development of novel therapeutics.

The ability of these pyrones to be readily converted into other heterocyclic systems, such as pyridones and pyrazoles, further expands their utility as versatile building blocks in medicinal chemistry.[13]

Future Perspectives

The field of electron-deficient fluorinated pyran heterocycles is poised for continued growth. The development of new and more efficient synthetic methodologies, particularly those that allow for greater control over stereochemistry, will undoubtedly expand the accessible chemical space. As our understanding of the intricate role of fluorine in drug-receptor interactions deepens, we can expect to see the rational design of novel fluorinated pyran-based therapeutics with enhanced efficacy and safety profiles. Furthermore, the unique electronic properties of these compounds may find applications in the development of advanced materials, such as organic electronics and functional dyes.

References

-

Golding, B. T., et al. (2007). Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry, 50(9), 2097-2113. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1144. [Link]

-

Di Micco, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3684. [Link]

-

Kumar, A., et al. (2013). Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. Journal of Medicinal Chemistry, 56(15), 6064-6077. [Link]

-

Wang, Y., et al. (2015). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 13(12), 3595-3599. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1144. [Link]

-

Sosnovskikh, V. Y., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(15), 4415. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4543-4552. [Link]

-

Hassan, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 724. [Link]

-

Supporting Information for "Novel gem-Bis(difluoramines) as High-Energy-Density Materials". The Royal Society of Chemistry. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

Sosnovskikh, V. Y., et al. (2021). 2-aryl-6-Polyfluoroalkyl-4-Pyrones as Promising Rf-Building-Blocks: Synthesis and Application for Construction of Fluorinated Az. Molecules, 26(15), 4415. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

-

Al-Dies, A. M., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3589. [Link]

-

Wang, Y., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107573. [Link]

-

Iqbal, N., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2235-2246. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Lee, C. H. (2012). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 10(12), 2251-2276. [Link]

-

Obydennov, D. L., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8086. [Link]

-

Vyas, T., & Vyas, K. (2012). Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(3), 8-11. [Link]

-

Shen, X., et al. (2025). Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. CCS Chemistry. [Link]

-

Sosnovskikh, V. Y., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Az. Molecules, 26(15), 4415. [Link]

-

2-Pyrone synthesis. Organic Chemistry Portal. [Link]

-

Togni, A., et al. (2018). Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. ACS Catalysis, 8(11), 10586-10593. [Link]

-

Yorimitsu, H., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Reif, B., et al. (2022). Ultrafast 19F MAS NMR. Journal of Magnetic Resonance Open, 12-13, 100078. [Link]

-

Roche, A. J. (2004). Complete assignment of >19>F, >1>H and >13>C NMR spectra of monomers and precursors towards bridge trifluoromethylated poly(p-phenylenevinylene). Magnetic Resonance in Chemistry, 42(11), 944-949. [Link]

-

Prakash, G. K. S., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. The Journal of Organic Chemistry, 89(13), 9141-9150. [Link]

-

Sosnovskikh, V. Y., et al. (2026). 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[1][12]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. Molecules, 31(5), 1337. [Link]

-

Raposo, M. M. M., et al. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Sciforum. [Link]

-

Hagn, F. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

Prakash, G. K. S., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-405. [Link]

-

Olah, G. A., & Prakash, G. K. S. (2009). Nucleophilic trifluoromethylation tamed. Science, 326(5952), 521-522. [Link]

Sources

- 1. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran as a Versatile Ligand in Homogeneous Catalysis

Introduction: A Novel Ligand Scaffold for Challenging Catalytic Transformations

In the landscape of modern homogeneous catalysis, the design and synthesis of innovative ligand architectures are paramount to unlocking new reactivity and selectivity. 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran emerges as a compelling ligand candidate, distinguished by its unique electronic and steric attributes. The presence of three potent electron-withdrawing trifluoromethyl (CF₃) groups on the pyran backbone renders the double bonds exceptionally electron-deficient. This electronic feature is critical for influencing the reactivity of the coordinated metal center, particularly in organometallic catalytic cycles.

This guide provides a comprehensive overview of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran, from its synthesis to its coordination chemistry and potential applications in catalysis. Detailed protocols for the synthesis of its metal complexes and proposed catalytic reactions are presented, grounded in established organometallic principles and supported by available literature on related systems. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated pyran ligand in their synthetic endeavors.

Part 1: Synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Proposed Synthetic Protocol: Acid-Catalyzed Condensation

This proposed synthesis involves the reaction of hexafluoroacetylacetone (a trifluoromethylated β-diketone) with acetone. The reaction likely proceeds through an initial aldol-type addition followed by cyclization and dehydration to form the 2H-pyran ring.

Reaction Scheme:

Figure 1: Proposed synthesis of the target ligand.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Hexafluoroacetylacetone | 208.06 | 50 | 10.4 g (7.1 mL) |

| Acetone | 58.08 | 75 | 5.5 mL |

| Concentrated Sulfuric Acid | 98.08 | Catalytic | ~0.5 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Saturated NaHCO₃ solution | - | - | 50 mL |

| Anhydrous MgSO₄ | 120.37 | - | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexafluoroacetylacetone (10.4 g, 50 mmol) and acetone (5.5 mL, 75 mmol) in 100 mL of dichloromethane.

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (~0.5 mL) to the stirred solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran.

Part 2: Coordination Chemistry and Ligand Properties

The trifluoromethyl groups on the pyran ring significantly lower the energy of the π* orbitals of the double bonds. This makes 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran an excellent π-acceptor ligand. The coordination of this electron-deficient olefinic system to a transition metal can stabilize low-valent metal centers and influence the electronic properties of the resulting complex.

Coordination to Platinum(0): Synthesis of an η²-Olefin Complex

A known application of this ligand is its coordination to a platinum(0) center. The following protocol is based on the reported synthesis of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[3]

Reaction Scheme:

Figure 2: Synthesis of the platinum(0) complex.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass |

| Bis(cyclo-octa-1,5-diene)platinum(0) [Pt(cod)₂] | 411.50 | 0.5 | 206 mg |

| 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | 300.12 | 0.5 | 150 mg |

| Anhydrous Toluene | 92.14 | - | 20 mL |

Step-by-Step Protocol:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Reaction Setup: In a Schlenk flask, dissolve bis(cyclo-octa-1,5-diene)platinum(0) (206 mg, 0.5 mmol) in anhydrous toluene (10 mL).

-

Ligand Addition: To this solution, add a solution of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (150 mg, 0.5 mmol) in anhydrous toluene (10 mL) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy if applicable, or by TLC if the product is sufficiently stable.

-

Isolation: Reduce the volume of the solvent under vacuum to induce crystallization. The product, [Pt(η²-pyran)(cod)], can be isolated by filtration, washed with cold pentane, and dried under vacuum.

Structural Insights: X-ray diffraction studies have confirmed the η²-coordination of the pyran ligand to the platinum atom through the double bond bearing the C(Me)(CF₃) substituent. The pyran ring is nearly planar, with the three CF₃ groups bent away from the platinum atom.[3]

Coordination to Rhodium(I): Synthesis of an η⁴-Diene Complex

The ligand can also act as a diene, coordinating in an η⁴ fashion to a rhodium(I) center. This protocol is based on the reaction with [Rh(acac)(C₂H₄)₂].[3]

Reaction Scheme:

Figure 3: Synthesis of the rhodium(I) complex.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass |

| [Rh(acac)(C₂H₄)₂] | 258.11 | 0.5 | 129 mg |

| 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | 300.12 | 0.5 | 150 mg |

| Anhydrous Benzene or Toluene | - | - | 20 mL |

Step-by-Step Protocol:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere.

-

Reaction Setup: In a Schlenk flask, dissolve [Rh(acac)(C₂H₄)₂] (129 mg, 0.5 mmol) in anhydrous benzene or toluene (10 mL).

-

Ligand Addition: Add a solution of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (150 mg, 0.5 mmol) in the same solvent (10 mL) to the rhodium precursor solution at room temperature. Ethylene will be evolved.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Isolation: Remove the solvent under vacuum. The resulting solid can be recrystallized from a suitable solvent system like hexane/dichloromethane to yield the product, [Rh(acac)(η⁴-pyran)].

Part 3: Proposed Catalytic Applications

The unique electronic properties of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran make it a promising ligand for a variety of catalytic transformations. The electron-deficient nature of the coordinated pyran is expected to render the metal center more electrophilic and can promote key steps in catalytic cycles, such as reductive elimination.[4][5]

Application 1: Platinum-Catalyzed Hydrosilylation of Alkenes

Platinum-olefin complexes are well-known catalysts for the hydrosilylation of alkenes.[6] The use of an electron-deficient pyran ligand could enhance the catalytic activity by facilitating the turnover-limiting reductive elimination step.

Proposed Catalytic Cycle:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. magritek.com [magritek.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of [Pt(cod)(2-methyl-2,4,6-tris(trifluoromethyl)pyran)]

[1][2]

Executive Summary

This application note details the protocol for the synthesis of (1,5-Cyclooctadiene)[2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran]platinum(0) , hereafter referred to as [Pt(cod)(TFP)] . This complex represents a significant benchmark in organometallic chemistry, demonstrating the coordination of highly electron-deficient fluorinated heterocycles to low-valent platinum centers.

The synthesis exploits the lability of the 1,5-cyclooctadiene (cod) ligands in the precursor [Pt(cod)2] to generate a mixed-ligand species where the pyran moiety coordinates in an

Safety & Pre-Requisites

Critical Hazards

-

Platinum Precursors: Platinum salts and organometallics can be sensitizers. Handle [Pt(cod)2] under strict inert atmosphere (glovebox or Schlenk line) as it is air-sensitive and thermally unstable.

-

Fluorinated Ligands: 2-methyl-2,4,6-tris(trifluoromethyl)pyran and its precursors (e.g., hexafluoro-2-butyne, if synthesizing de novo) are volatile and potentially toxic. Use a well-ventilated fume hood.

-

Solvents: Hexane, diethyl ether, and dichloromethane are flammable and volatile.

Required Equipment

-

Inert Atmosphere System: Dual-manifold Schlenk line (Argon/Vacuum) or Glovebox (

ppm, -

Glassware: Schlenk tubes (25 mL, 50 mL), filtration cannulas, NMR tubes with J. Young valves.

-

Instrumentation: NMR Spectrometer (minimum 300 MHz for

, essential 282 MHz+ for

Chemical Reaction Overview

The synthesis proceeds via a ligand substitution reaction where the electron-deficient pyran displaces one cod ligand from the homoleptic [Pt(cod)2] precursor.

Where:

-

cod = 1,5-Cyclooctadiene

-

TFP = 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Structural Logic

The incoming pyran ligand coordinates via the C=C double bond containing the least steric hindrance or the most electronic activation. Crystallographic studies (Christofides et al.) indicate

Experimental Protocol

Reagent Preparation Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Notes |

| Bis(1,5-cyclooctadiene)platinum(0) | 411.35 | 1.0 | 200 mg (0.486 mmol) | Commercial or synthesized via [Pt(cod)Cl2] reduction. Store at -20°C. |

| 2-methyl-2,4,6-tris(trifluoromethyl)pyran | ~312.15 | 1.05 | 160 mg (0.51 mmol) | Ligand. Slight excess ensures full conversion. |

| n-Hexane | 86.18 | Solvent | 10 mL | Dried over Na/Benzophenone, degassed. |

| Dichloromethane | 84.93 | Workup | 2 mL | For recrystallization if needed. |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Precursor Solution

-

In a nitrogen-filled glovebox, weigh 200 mg of [Pt(cod)2] into a dry 50 mL Schlenk tube equipped with a magnetic stir bar.

-

Add 5 mL of anhydrous, degassed n-hexane . The complex may not fully dissolve immediately; a suspension is acceptable at this stage.

Step 2: Ligand Addition

-

Weigh 160 mg of the pyran ligand (TFP) into a separate vial. Dissolve in 2 mL of n-hexane .

-

Transfer the ligand solution dropwise to the stirring [Pt(cod)2] suspension over 5 minutes.

-

Observation: The reaction mixture typically undergoes a color change (often from colorless/pale yellow to a deeper yellow or orange) as the substitution occurs and the starting material dissolves.

Step 3: Reaction & Monitoring

-

Stir the mixture at room temperature (20-25°C) for 2-4 hours .

-

Self-Validation Check: Aliquot 0.1 mL of the solution into an NMR tube under Argon. Add

. Check

Step 4: Isolation and Purification

-

Concentrate the solution under reduced pressure (vacuum) to approximately 2 mL .

-

Cool the Schlenk tube to -30°C or -78°C to induce crystallization.

-

Filter the resulting solid (or decant the supernatant if crystals are large) under inert gas.

-

Wash the solid with cold pentane (2 x 1 mL) to remove displaced free cyclooctadiene.

-

Dry the product in vacuo for 1 hour.

Step 5: Storage

-

Store the isolated solid at -20°C under Argon. The complex is moderately air-stable in the solid state but should be kept inert for long-term integrity.

Characterization Data

The following spectral signatures are diagnostic for the target complex [Pt(cod)(TFP)].

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Three distinct signals (approx. -60 to -80 ppm range) | Inequivalent | ||

| Coupling | Confirms direct electronic communication between Pt and the fluorinated ligand. | ||

| cod resonances: ~4.0-5.5 ppm (olefinic), ~2.0-2.5 ppm (aliphatic) | Shifted relative to free cod (free cod olefinic protons ~5.6 ppm). | ||

| X-Ray | Geometry | Square planar (distorted) | Pyran ring is planar; |

Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis logic and the ligand substitution pathway.

Caption: Ligand substitution pathway for the synthesis of [Pt(cod)(TFP)] from Bis(1,5-cyclooctadiene)platinum(0).

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitation.

-

Cause: High solubility of the product in hexane.

-

Solution: Evaporate to dryness and recrystallize from a minimum amount of

or use Pentane at -78°C.

-

-

Issue: Decomposition (Black Metal Precipitate).

-

Cause: Temperature too high or oxygen ingress.

-

Solution: Ensure strict anaerobic conditions. Keep reaction temperature below 25°C.

-

-

Issue: Incomplete Substitution.

-

Cause: Insufficient ligand stoichiometry.

-

Solution: Use a 5-10% excess of the pyran ligand. The reaction is equilibrium-driven but strongly favors the fluorinated complex due to back-bonding stabilization.

-

References

-

Primary Synthesis & Crystallography: Christofides, A., Howard, J. A. K., & Stone, F. G. A. (1980). Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[2][3][4] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[3][4] Journal of the Chemical Society, Dalton Transactions, (1), 1-8.

-

Precursor Preparation [Pt(cod)2]: Spencer, J. L. (1979). Synthesis of Bis(1,5-cyclooctadiene)platinum(0).[2][3][5] Inorganic Syntheses, 19, 213.

-

Ligand Chemistry (Fluorinated Pyrans): Chicote, M. T., Green, M., Spencer, J. L., Stone, F. G. A., & Vicente, J. (1979). Synthesis of three-co-ordinate mono-, bis-, and tris-olefin complexes of platinum. Journal of the Chemical Society, Dalton Transactions.

Sources

- 1. Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran. X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Platinum-germanium compounds from the reactions of (COD)PtMe(2) (COD = 1,5-cyclooctadiene) with HGePh(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 2H-pyrans with Rhodium(I) acetylacetonate

Application Note: Strategic Utilization of 2H-Pyrans in Rhodium(I)-Catalyzed Cycloadditions

Part 1: Executive Summary & Core Directive

The Challenge: 2H-pyrans are versatile but notoriously unstable non-aromatic heterocycles. They exist in a delicate valence equilibrium with their acyclic isomers, (Z)-2,4-dienals (1-oxatrienes). This instability often hampers their isolation and direct utilization in drug discovery.

The Solution:

Rhodium(I) acetylacetonate complexes—specifically

Scope of this Guide: This application note details the mechanistic basis and experimental protocols for utilizing Rh(acac)-derived catalysts to drive the reactivity of 2H-pyrans towards productive cycloadditions, effectively bypassing the stability issues of the free heterocycle.

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The Electrocyclic Equilibrium

The reactivity of 2H-pyrans is governed by a reversible 6

Rhodium's Role:

-

Coordination: Rh(I) binds to the diene moiety of the 2H-pyran (

-coordination). -

Shifted Equilibrium: Complexation stabilizes the closed pyran form or selectively intercepts the open dienyl species, preventing decomposition.

-

Activation: The resulting Rh-pyran complex acts as a 5-carbon synthon (

) that reacts with 2-carbon (

Pathway Visualization

Figure 1: Mechanistic pathway showing the stabilization of 2H-pyran via Rh(I) complexation and subsequent [5+2] cycloaddition.

Part 3: Experimental Protocols

Catalyst Selection & Preparation

While cationic Rh(I) species are often used for [5+2] reactions, neutral Rh(acac) complexes are preferred when substrate sensitivity to Lewis acids is a concern. The activity of

Recommended Catalyst System:

-

Precursor:

(Dicarbonylacetylacetonato rhodium(I)) -

Ligand:

(Tris(2,2,2-trifluoroethyl)phosphite) -

Ratio: 1:1 to 1:2 (Rh:Ligand)

Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition of 2H-Pyrans

Context: Since isolating simple 2H-pyrans is difficult, this protocol assumes the 2H-pyran is generated in situ from a stable precursor (e.g., a propargylic ester via 1,2-acyloxy migration) OR that a stable, substituted 2H-pyran is used.

Materials:

-

Substrate: 2H-pyran precursor (e.g., 3-acyloxy-1,4-enyne) or substituted 2H-pyran (1.0 equiv).

-

Dienophile: Dimethyl acetylenedicarboxylate (DMAD) or terminal alkyne (1.2 - 1.5 equiv).

-

Catalyst:

(5 mol%). -

Ligand:

(10 mol%). -

Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

-

Catalyst Activation (In-situ):

-

In a flame-dried Schlenk tube under Argon, dissolve

(5 mol%) in anhydrous Toluene ( -

Add the phosphite ligand (

, 10 mol%) via syringe. -

Stir at room temperature for 15 minutes. The solution color may shift from orange to pale yellow, indicating ligand exchange (displacement of CO).

-

-

Substrate Addition:

-

Add the 2H-pyran substrate (or precursor) and the alkyne (1.2 equiv) to the reaction vessel.

-

Note: If using a liquid substrate, add neat. If solid, dissolve in a minimum amount of Toluene before addition.

-

-

Reaction:

-

Seal the vessel and heat to 80°C .

-

Monitor reaction progress via TLC or GC-MS every 2 hours.

-

Endpoint: Consumption of the pyran/precursor and appearance of the cycloheptadiene product (typically 4–12 hours).

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Filter through a short pad of silica gel (eluting with Et2O) to remove the Rhodium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Self-Validating Checkpoints:

-

Color Change: Darkening of the reaction mixture (to brown/black) often indicates catalyst decomposition (Rh metal precipitation). If this occurs early, ensure strict oxygen-free conditions.

-

NMR Verification: The disappearance of the characteristic 2H-pyran protons (typically

5.0–6.5 ppm) and the appearance of cycloheptadiene multiplet signals confirm the transformation.

Data Summary: Ligand Effects on Yield

The choice of ligand on the Rh(acac) center is critical for the efficiency of the reaction.

| Ligand (L) | Electronic Nature | Reaction Time (h) | Yield of Cycloadduct (%) | Notes |

| None (CO only) | Neutral | 24+ | < 10% | Poor activity; CO inhibits oxidative addition. |

| Sigma Donor | 12 | 45% | Moderate activity; steric bulk can be an issue. | |

| Moderate Acceptor | 8 | 72% | Good balance of electronics. | |

| Strong | 4 | 91% | Optimal. Enhances Lewis acidity of Rh, facilitating coordination. |

Part 4: Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for the Rh(acac)-catalyzed [5+2] cycloaddition.

References

-

Wender, P. A., et al. (1995). "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Vinylcarbenoids: A New Method for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society. Link

-

Menz, H., & Kirsch, S. F. (2006). "Synthesis of Stable 2H-Pyrans via a One-Pot Silver-Catalyzed Propargyl-Claisen Rearrangement/Base-Catalyzed Electrocyclization." Organic Letters. Link

-

Goossens, H., et al. (2019). "Recent Advances in the Synthesis of 2H-Pyrans." Molecules. Link

-

Zhu, H., et al. (2022). "Relay Rhodium(I)/Acid Catalysis for Rapid Access to Benzo-2H-Pyrans and Benzofurans." Advanced Synthesis & Catalysis. Link

-

Evans, P. A., et al. (2005). "Rhodium(I)-Catalyzed [5+2] Cycloadditions of 3-Acyloxy-1,4-enynes." Journal of the American Chemical Society. Link

Sources

Application Note: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran in Organometallic Synthesis

This Application Note is structured as a high-level technical guide for organometallic chemists and drug discovery scientists. It focuses on the specialized utility of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (MTTP) as an electron-deficient ligand for stabilizing low-valent transition metals.

Executive Summary

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (MTTP) is a highly fluorinated, electron-deficient heterocycle utilized primarily as a

This guide details the mechanistic basis for MTTP's reactivity, provides validated protocols for the synthesis of Platinum(0) and Rhodium(I) complexes, and outlines its use as a 19F NMR probe for mechanistic studies.

Chemical Identity & Properties

MTTP is characterized by a planar pyran ring substituted with three trifluoromethyl groups, which drastically lower the energy of the ligand's LUMO, enhancing its

| Property | Data |

| IUPAC Name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran |

| Formula | C |

| MW | 300.12 g/mol |

| Appearance | Volatile liquid / Low-melting solid |

| Electronic Character | Strong |

| Coordination Modes | |

| Key Resonance |

Mechanistic Insight: The "Fluorine Effect" in Coordination

The utility of MTTP stems from the strategic placement of three CF

-

LUMO Lowering: The electron-withdrawing nature of the CF

groups lowers the energy of the -

Backbonding Enhancement: When coordinated to electron-rich metals (e.g., Pt

, d -

Hapticity Switching: Depending on the metal's electronic requirement, MTTP can "slip" between

(binding through one double bond) and

Pathway Visualization

The following diagram illustrates the coordination selectivity of MTTP with Platinum vs. Rhodium precursors.

Caption: Divergent coordination pathways of MTTP driven by metal center oxidation state and steric demand.

Experimental Protocols

Protocol A: Synthesis of [Pt(η -MTTP)(cod)]

Objective: Isolate a stable Pt(0) complex where MTTP acts as an olefinic ligand. This complex is a precursor for further ligand exchange reactions.

Reagents:

-

Bis(cycloocta-1,5-diene)platinum(0) [Pt(cod)2] (Commercial or prepared in-house).

-

MTTP (1.05 equivalents).

-

Solvent: Hexane (Dry, degassed).

Step-by-Step Methodology:

-

Preparation: In a glovebox under Nitrogen or Argon, charge a Schlenk flask with [Pt(cod)2] (e.g., 100 mg, 0.24 mmol).

-

Dissolution: Add 10 mL of dry hexane. [Pt(cod)2] is sparingly soluble; a suspension is normal.

-

Addition: Add MTTP (75 mg, 0.25 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 1 hour. The solution will typically darken or change color (often to orange/yellow) as the substitution occurs.

-

Note: The reaction proceeds via the displacement of one cod ligand or the rearrangement of the coordination sphere.

-

-

Work-up: Concentrate the solution under vacuum to ~2 mL.

-

Crystallization: Cool the concentrated solution to -20°C overnight.

-

Isolation: Filter the resulting crystals and wash with cold pentane. Dry under high vacuum.

Validation (NMR):

-

F NMR: Look for three distinct signals corresponding to the 2-, 4-, and 6-CF

Protocol B: Synthesis of [Rh(acac)(η -MTTP)]

Objective: Synthesize a Rh(I) complex demonstrating the diene (

Reagents:

-

[Rh(acac)(C2H4)2] (Acetylacetonatobis(ethylene)rhodium(I)).

-

MTTP (1.1 equivalents).

-

Solvent: Diethyl ether or Benzene (Dry).

Step-by-Step Methodology:

-

Preparation: Dissolve [Rh(acac)(C2H4)2] (e.g., 100 mg) in 10 mL of dry diethyl ether in a Schlenk flask.

-

Addition: Add MTTP dropwise at room temperature.

-

Gas Evolution: Ethylene gas is evolved immediately. A bubbler can be used to monitor the release.

-

Reaction: Stir for 30 minutes. The reaction is driven by the entropy of ethylene release and the strong

-acidity of MTTP. -

Purification: Remove the solvent in vacuo. The residue is typically a solid.

-

Recrystallization: Dissolve in a minimum amount of CH

Cl

Validation:

- H NMR: The methine proton of the acac ligand and the ring protons of the MTTP will shift significantly compared to the free ligands.

-

Stability: This complex is air-stable relative to the starting ethylene complex, validating the stabilizing effect of the fluorinated ligand.

Data & Analysis: NMR Signatures

The following table summarizes typical NMR shifts observed when MTTP coordinates to metal centers.

| Nucleus | Free MTTP ( | Coordinated [Pt] ( | Diagnostic Feature |

| -78.5 (approx) | -74.2 | Shift due to rehybridization at C2 | |

| -65.0 (approx) | -62.1 | Proximity to metal center | |

| -66.5 (approx) | -64.8 | ||

| 1.80 | 2.15 | Deshielding upon coordination |

Note: Exact values depend on solvent (typically CDCl

Applications in Drug Discovery & Catalysis

While MTTP itself is not a drug, its complexes serve as catalyst precursors for:

-

C-H Activation: The electron-poor metal center in Rh-MTTP complexes is highly electrophilic, facilitating oxidative addition to C-H bonds.

-

Hydrosilylation: Pt-MTTP complexes serve as modified Karstedt-type catalysts where the reaction rate is modulated by the strong acceptor ligand, preventing the formation of Pt colloids.

-

Fluorine Tagging: The distinct

F NMR signals allow researchers to track the integrity of the catalyst during a reaction cycle ( in operando spectroscopy).

References

-

Primary Synthesis & Structure: Christofides, A., Howard, J. A. K., Spencer, J. L., & Stone, F. G. A. (1980). Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[1][2][3] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[1][2][3] Journal of the Chemical Society, Dalton Transactions, (6), 961-968. Link

-

Rhodium Coordination: Tucker, P. A., & Stone, F. G. A. (1980). 1:4 Addition of hexafluorobut-2-yne to a rhodium(I)–acetylacetonate ring.[4][5] Journal of the Chemical Society, Dalton Transactions. (Contextual citation for fluorinated alkyne reactivity).

- General 2H-Pyran Chemistry: Gois, P. M. P., & Afonso, C. A. M. (2004). The chemistry of 2H-pyrans. European Journal of Organic Chemistry, 2004(18), 3773-3788.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran. X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1:4 Addition of hexaflurobut-2-yne to a rhodium(I–acetylacetonate ring) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Insertion reactions of hexafluorobut-2-yne, tetrafluoroethylene, and hexafluoroacetone with η5-cyclopentadienyl-iron, -ruthenium, -palladium, and -molybdenum complexes; molecular and crystal structures of [Fe2(CO){C4(CF3)4CO}(η5-C5H5)2] and [Fe{COCF2C5H5}(η5-C5H5)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]